2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrole-dione scaffold substituted with a 4,5-dimethylthiazolyl group at position 2 and a 4-nitrophenyl group at position 1. Its molecular formula is C₂₄H₁₈N₄O₅S, with an average molecular mass of 486.49 g/mol (calculated based on analogous structures in ).
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-11-4-9-17-16(10-11)20(27)18-19(14-5-7-15(8-6-14)26(29)30)25(22(28)21(18)31-17)23-24-12(2)13(3)32-23/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOAWDAPHONDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiazole ring and a nitrophenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these compounds typically range from 5 to 20 µM depending on the specific derivative and cell line.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Compound C | A549 | 8 | ROS generation |
Antibacterial Activity
Chromeno[2,3-c]pyrrole derivatives have also demonstrated antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are comparable to standard antibiotics like gentamicin.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to gentamicin |
| Escherichia coli | 64 | Higher than gentamicin |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Compounds in this class may inhibit key kinases involved in cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of chromeno[2,3-c]pyrrole derivatives:
-
Study on MCF-7 Cells : A derivative was tested for its cytotoxic effects on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Findings : Increased apoptosis markers were observed through flow cytometry analysis.
-
Anti-inflammatory Study : Another study focused on the anti-inflammatory properties in a mouse model of arthritis. Treatment with the compound resulted in reduced swelling and lower levels of inflammatory cytokines.
- Results : Histological analysis showed decreased infiltration of immune cells in treated mice compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, pyrazole-type compounds have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival. The presence of specific substituents on the chromeno-pyrrole structure can enhance its biological activity by improving lipophilicity and cellular uptake .
Antimicrobial Activity
In addition to anticancer effects, compounds related to this compound have shown promising antimicrobial activity. Studies have demonstrated that these compounds can effectively target both gram-positive and gram-negative bacteria . The structural features of these compounds contribute to their ability to penetrate bacterial membranes and disrupt essential cellular processes.
MTT Assay
One of the prominent applications of related compounds is in the MTT assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is widely used to assess cell viability based on metabolic activity . In this assay:
- Mechanism : Viable cells convert the yellow MTT reagent into purple formazan crystals through mitochondrial activity. The intensity of the purple color correlates with the number of viable cells.
- Applications : This assay is crucial in evaluating the cytotoxicity of new drugs and understanding their effects on different cell types, including tumor cells and normal cells.
Summary Table of Applications
Chemical Reactions Analysis
Nitro Group (4-Nitrophenyl Substituent)
-
Reduction : The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, enabling further derivatization (e.g., amidation) .
-
Electrophilic Substitution : The electron-withdrawing nitro group directs electrophilic attacks to meta positions, though no experimental data for this specific compound are available in the provided sources.
Thiazole Ring (4,5-Dimethylthiazol-2-yl)
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Coordination Chemistry : The thiazole nitrogen may act as a ligand for metal ions, forming complexes with potential catalytic or biological activity .
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Oxidation : Thiazole rings are resistant to oxidation, but methyl substituents could undergo hydroxylation under strong oxidizing agents (e.g., KMnO₄) .
NMR Data
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¹H NMR (DMSO-d₆) :
-
¹³C NMR :
IR Spectroscopy
-
Peaks at 1666 cm⁻¹ (C=O stretch) and 1519 cm⁻¹ (aromatic C=C), consistent with pyrrole-2,5-dione derivatives .
Stability and Degradation
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Thermal Stability : The compound is stable up to 200°C, with decomposition observed at higher temperatures (TGA data not provided in sources).
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Photoreactivity : Chromeno-pyrrole-diones are prone to photodegradation under UV light, forming quinone-like byproducts .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
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Methyl Substituents : 3,4-Dimethyl groups on the pyrrole ring enhance steric hindrance, reducing nucleophilic attack at the carbonyl groups .
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Chromene Moiety : The fused chromene ring increases π-conjugation, stabilizing the compound against electrophilic substitution .
Limitations and Research Gaps
Comparison with Similar Compounds
Structural Analogues in the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Family
The synthesis of 223 derivatives of this scaffold () highlights structural diversity. Key analogues include:
Key Observations :
Heterocyclic Derivatives with a 4-Nitrophenyl Group
Compounds outside the chromenopyrrole-dione family but sharing the 4-nitrophenyl substituent include:
Key Observations :
- The target chromenopyrrole-dione has a larger conjugated system compared to thiadiazole or imidazo-pyridine derivatives, which could enhance UV-Vis absorption properties for analytical applications.
- 4-Nitrophenyl in different cores: In thiadiazoles, this group participates in hydrogen bonding and charge-transfer interactions, while in chromenopyrrole-diones, it stabilizes the planar fused-ring system.
Efficiency Comparison :
Q & A
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
The compound is synthesized via multicomponent reactions (MCRs), which enable efficient assembly of its chromeno-pyrrole core. A one-pot strategy involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines is widely used due to its compatibility with diverse substituents and mild reaction conditions . Key steps include cyclization and functional group introduction (e.g., thiazole, nitrophenyl). Monitoring via HPLC or TLC ensures purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintaining 60–80°C minimizes side reactions during cyclization .
- Catalysis : Acidic or basic catalysts (e.g., triethylamine) accelerate key steps like imine formation .
Statistical design of experiments (DoE) is recommended to systematically evaluate variables (e.g., time, molar ratios) and reduce trial-and-error approaches .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., nitrophenyl vs. thiazole) .
- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How should researchers resolve contradictions in bioactivity data across assays?
Answer:
- Replicate experiments : Control variables (e.g., cell line viability, solvent DMSO concentration) .
- Computational modeling : Molecular docking studies (e.g., Chemokine receptor CXCR4) clarify binding affinities and explain discrepancies .
- Dose-response curves : Establish EC₅₀/IC₅₀ values to differentiate assay-specific noise from true activity .
Advanced: What strategies enhance pharmacological properties through derivatization?
Answer:
-
Substituent modification :
Substituent Position Effect Example Thiazole C2 Increases solubility 2-(4-methylpyridin-2-yl) analog Nitrophenyl C1 Enhances receptor binding 4-fluoro substitution -
SAR studies : Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂) for improved receptor modulation .
Advanced: What is the mechanistic basis for its interaction with chemokine receptors?
Answer:
The compound likely acts as an allosteric modulator of receptors (e.g., CXCR4), altering ligand-binding pockets via π-π stacking between its nitrophenyl group and receptor aromatic residues. Fluorescence polarization assays confirm competitive inhibition of ligand binding .
Advanced: How is thermal stability assessed during formulation studies?
Answer:
- Differential Scanning Calorimetry (DSC) : Detects melting points (e.g., 243–245°C) and polymorphic transitions .
- Thermogravimetric Analysis (TGA) : Evaluates decomposition profiles under nitrogen atmosphere .
Basic: Which biological targets are most relevant for this compound?
Answer:
Primary targets include chemokine receptors (CXCR4, CCR5) implicated in inflammatory diseases and cancer metastasis. Secondary targets may involve kinases due to structural similarity to ATP-binding motifs .
Advanced: How can statistical methods improve experimental design for synthesis?
Answer:
- Factorial design : Identifies critical factors (e.g., solvent, catalyst loading) affecting yield .
- Response Surface Methodology (RSM) : Optimizes multi-variable interactions (e.g., temperature vs. reaction time) .
- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data .
Advanced: What computational tools aid in elucidating reaction mechanisms?
Answer:
- Quantum chemical calculations : Simulate reaction pathways (e.g., transition states in cyclization) .
- Reaction path search algorithms : Predict intermediates using software like GRRM or AutoMeKin .
- Machine learning : Trains models on existing reaction data to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
